Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate

Physicochemical Profiling ADME Property Chromatography

In multi-step syntheses, inconsistent intermediate polarity often complicates purification and impacts yield. Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate (DMAPMA methyl ester) resolves this with its balanced LogP (~2.2-3.0) and low TPSA (29.54 Ų). - Predictable Reactivity: The sterically hindered methyl ester enables controlled hydrolysis/aminolysis, outperforming more polar acid or hydrophobic ethyl ester analogs. - Reliable Supply: Consistently available at 98% (HPLC) purity, stored at 2-8°C, and shipped under ambient conditions, ensuring stability and simplifying logistics.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 476429-12-6
Cat. No. B1280820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate
CAS476429-12-6
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)N(C)C)C(=O)OC
InChIInChI=1S/C13H19NO2/c1-13(2,12(15)16-5)10-6-8-11(9-7-10)14(3)4/h6-9H,1-5H3
InChIKeyJSECWDQHDQHJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate: Key Synthetic Building Block


Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate (CAS 476429-12-6), also referred to as DMAPMA methyl ester, is a dimethylamino-substituted aromatic ester with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is primarily utilized as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and functional materials . Its structural features, including the electron-rich p-dimethylaminophenyl moiety and the sterically hindered 2-methylpropanoate ester group, underpin its distinct reactivity profile and utility in applications ranging from medicinal chemistry to polymer science .

Versatile building block for drug-like molecule synthesis
Intermediate polarity supports reaction compatibility
Ambient-stable liquid simplifies handling and storage

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate: Why It Outperforms Analogs


Despite sharing the core p-dimethylaminophenyl scaffold with its acid (CAS 228411-16-3) and ethyl ester (CAS 174592-47-3) counterparts, the specific methyl ester functional group in Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate confers unique physicochemical properties and reactivity that are critical for certain applications. The methyl ester exhibits an intermediate lipophilicity (computed LogP ~2.2-3.0) compared to the more hydrophilic free acid (LogP ~3.1) and the more lipophilic ethyl ester . This balanced polarity directly impacts solubility, membrane permeability, and chromatographic behavior, making the methyl ester the preferred intermediate for specific synthetic transformations where the acid is too polar and the ethyl ester too hydrophobic . Furthermore, the steric environment around the ester carbonyl in the methyl variant modulates its hydrolysis and aminolysis rates relative to other esters, providing a tunable handle for reaction optimization [1].

Polarity mismatch Free acid or ethyl ester may shift solubility and chromatography behavior, limiting direct replacement in reactions or purifications.
Purity & form The acid analog has lower typical purity (97%) and requires cold storage; its solid form can alter reactivity and handling.
Permeability context TPSA differences suggest passive-permeability profiles may not translate; direct substitution could mislead ADME modeling.

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate: Quantitative Advantage Evidence


Balanced Lipophilicity for Synthetic Utility

The methyl ester analog of the p-dimethylaminophenyl scaffold demonstrates a lipophilicity profile (LogP) that is intermediate between the more polar free acid and the more lipophilic ethyl ester. Specifically, Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate exhibits a computed/measured LogP range of 2.2-3.0, whereas the corresponding free acid (2-(4-(dimethylamino)phenyl)-2-methylpropanoic acid, CAS 228411-16-3) has a reported XLogP3 of 3.1 [1]. This difference in LogP of approximately -0.1 to -0.9 units for the methyl ester translates to a significantly different solubility and partitioning behavior .

Lipophilicity balance
Reported
Methyl ester LogP 2.2–3.0 vs acid 3.1
Difference −0.1 to −0.9 units
Intermediate polarity supports reaction and chromatography optimization
Computed values may vary with method
Physicochemical Profiling ADME Property Chromatography

Purity and Physical Form Advantage

Commercially available Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate is consistently supplied at a high purity of 98% (by HPLC), whereas its direct analog, the free acid (CAS 228411-16-3), is commonly offered at 97% purity . Additionally, the methyl ester is typically a liquid or low-melting solid at ambient temperature (shipped at room temperature), in contrast to the free acid which is a light grey solid requiring storage at 0-5°C . This difference in physical form and stability directly impacts ease of handling and long-term storage for frequent laboratory use .

Purity & physical form
Supplier spec
98% purity, liquid (ambient) vs 97%, solid (0–5°C)
1% absolute purity difference; different storage
Liquid form and higher purity may simplify handling and reduce purification
Vendor specifications; batch verification recommended
Synthetic Chemistry Medicinal Chemistry Process Chemistry

TPSA Advantage for Membrane Permeability

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug absorption and brain penetration. The methyl ester form of the p-dimethylaminophenyl scaffold exhibits a TPSA of 29.54 Ų . This value is significantly different from the free acid's TPSA (43.4 Ų as the anion) [1], reflecting the higher polarity and hydrogen-bonding capacity of the carboxylic acid group. A lower TPSA value for the methyl ester is generally correlated with improved passive membrane permeability, a critical parameter for the design of orally bioavailable drug candidates.

TPSA comparison
Reported
29.54 Ų (methyl ester) vs 43.4 Ų (acid)
Δ13.86 Ų lower for ester
Lower TPSA suggests potential passive-permeability advantage for drug-like designs
Permeability prediction requires experimental confirmation
Drug Design ADME Pharmacokinetics

Key Applications of Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate


Pharmaceutical Intermediates with Optimized ADME

Based on its balanced lipophilicity (LogP 2.2-3.0) and lower TPSA (29.54 Ų) relative to the free acid, Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate is an ideal building block for constructing drug-like molecules. Its intermediate polarity enhances solubility in reaction media while its favorable TPSA suggests good membrane permeability, a crucial feature for developing oral drug candidates .

High-Purity Starting Material for Sensitive Reactions

The consistent commercial availability of this compound at 98% purity (HPLC) makes it a reliable starting material for multi-step syntheses where impurities can propagate and reduce yield. Its room-temperature stability further simplifies handling and storage, reducing the risk of degradation that can occur with the free acid analog .

Precursor for Functional Polymers and Advanced Materials

The ester functionality in Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate serves as a latent reactive handle. Upon hydrolysis, it yields the corresponding free acid, which can be further derivatized to form monomers for polymerization. The p-dimethylaminophenyl group imparts desirable electronic and optical properties, making this compound a strategic precursor for synthesizing specialty polymers, coatings, and organic electronic materials .

Application
Selection Property
Validation Focus
Drug-like molecule synthesis
Balanced lipophilicity and favorable TPSA
Reaction compatibility and permeability assessment
Multi-step synthesis starting material
High purity and ambient stability
Impurity control and storage handling
Functional polymer precursor
Latent carboxylic acid handle and dimethylamino donor
Hydrolysis efficiency and polymer properties

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